2-Deoxymugineic acid is a naturally occurring compound classified as a gamma amino acid and is primarily found in graminaceous plants such as wheat (Triticum aestivum). This compound plays a crucial role in plant physiology, particularly in iron acquisition, as it functions as a phytosiderophore—molecules that facilitate the uptake of iron from the soil, especially under conditions where iron is not readily available due to high pH levels .
2-Deoxymugineic acid is predominantly sourced from cereals and cereal products, with its presence being notably significant in wheat. It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are characterized by having an amino group attached to the gamma carbon atom of the carboxylic acid chain . The chemical formula for 2-deoxymugineic acid is , with an average molecular mass of approximately 304.296 g/mol .
The biosynthesis of 2-deoxymugineic acid involves several enzymatic steps, primarily initiated from S-adenosyl-l-methionine. Key enzymes in this pathway include nicotianamine synthase, nicotianamine aminotransferase, and deoxymugineic acid synthase. The final steps involve dioxygenases that convert 2-deoxymugineic acid into other related mugineic acids .
Recent studies have also explored synthetic analogs of 2-deoxymugineic acid, such as proline-2-deoxymugineic acid, which have been developed to enhance iron availability in agricultural settings. These synthetic variants aim to improve biodegradability and reduce production costs while maintaining efficacy in promoting iron uptake .
The molecular structure of 2-deoxymugineic acid features a complex arrangement that includes multiple carboxylic groups and an amino group. The InChI key for this compound is CUZKLRTTYZOCSD-UHFFFAOYSA-N, and its structural representation can be summarized by the following chemical formula:
The compound's structure can be visualized using its SMILES notation: OC(CCNC(CCN1CCC1C(O)=O)C(O)=O)C(O)=O .
2-Deoxymugineic acid participates in various chemical reactions primarily related to metal complexation. It chelates iron ions in the soil, forming stable complexes that enhance iron solubility and availability for plant uptake. This chelation process is vital under alkaline soil conditions where iron typically exists in insoluble forms .
The interaction between 2-deoxymugineic acid and transition metals such as iron, cobalt, copper, nickel, manganese, and zinc has been studied extensively using chromatographic techniques to quantify these metal complexes in soil extracts .
2-Deoxymugineic acid has significant applications in agriculture as a natural chelator that enhances iron bioavailability in soils with high pH levels. This property makes it particularly valuable for cultivating crops that are sensitive to iron deficiency. Additionally, research into synthetic analogs aims to improve its efficacy further by enhancing biodegradability and reducing synthesis costs .
Furthermore, studies have shown that applying 2-deoxymugineic acid can lead to improved growth rates in rice plants by optimizing both iron and nitrate uptake processes under challenging soil conditions .
The biosynthesis of 2’-Deoxymugineic Acid (DMA), a key phytosiderophore in graminaceous plants, initiates from L-methionine through a conserved pathway involving three enzymatic steps. S-adenosyl-L-methionine (SAM) serves as the primary substrate, undergoing trimerization catalyzed by nicotianamine synthase (NAS) to form nicotianamine (NA). This reaction is pivotal as NA functions both as a metal chelator for internal transport and as the precursor for DMA synthesis. NAS activity is ubiquitous in higher plants, but its expression is markedly upregulated under iron (Fe) deficiency in graminaceous species like rice (Oryza sativa) and barley (Hordeum vulgare) [1] [9].
Subsequently, nicotianamine aminotransferase (NAAT) mediates the transamination of NA, yielding a 3″-oxo intermediate. This reaction represents the first committed step exclusive to Strategy II plants (graminaceous species). For instance, barley possesses two functionally distinct NAAT isoforms (HvNAATA and HvNAATB), while rice relies primarily on OsNAAT1 for this conversion [1] [5]. The 3″-oxo intermediate is then reduced by deoxymugineic acid synthase (DMAS), utilizing NADPH as a cofactor to produce DMA. DMAS enzymes belong to the aldo-keto reductase superfamily, with genes like OsDMAS1 (rice), HvDMAS1 (barley), and TaDMAS1 (bread wheat) showing high sequence conservation [5] [9]. Critically, both NAAT and DMAS are localized to vesicles derived from the rough endoplasmic reticulum (rER), facilitating efficient substrate channeling and DMA sequestration prior to secretion [2].
Table 1: Key Enzymes in DMA Biosynthesis
Enzyme | Gene Examples | Reaction Catalyzed | Localization | Plant Species |
---|---|---|---|---|
Nicotianamine Synthase (NAS) | OsNAS2 (rice), HvNAS1 (barley) | Trimerization of SAM → Nicotianamine (NA) | Cytoplasm/Vesicles | All higher plants |
Nicotianamine Aminotransferase (NAAT) | OsNAAT1 (rice), HvNAATA/B (barley), TaNAAT1/2 (wheat) | Transamination: NA → 3″-oxo intermediate | Vesicles (rER-derived) | Graminaceous plants only |
Deoxymugineic Acid Synthase (DMAS) | OsDMAS1 (rice), HvDMAS1 (barley), TaDMAS1 (wheat) | Reduction: 3″-oxo intermediate → DMA | Vesicles (rER-derived) | Graminaceous plants only |
While DMA is the foundational phytosiderophore, certain Poaceae species further hydroxylate it using Fe-deficiency-specific dioxygenases IDS2 and IDS3. These α-ketoglutarate-dependent enzymes convert DMA to more complex derivatives like 3-epihydroxy-2′-deoxymugineic acid (epiHDMA) in barley or mugineic acid (MA) in rye. Species such as barley secrete epiHDMA alongside DMA, enhancing Fe(III) chelation efficiency in alkaline soils. Rice, however, lacks functional IDS2/IDS3 orthologs and secretes solely DMA, contributing to its lower Fe efficiency compared to barley or wheat [1] [9]. The differential expression of these dioxygenases underpins the diversity within the mugineic acid family phytosiderophores (MAs) across graminaceous species.
Graminaceous plants orchestrate DMA biosynthesis via conserved cis-regulatory elements termed Iron-Deficiency-responsive Elements (IDEs). These sequences, located in promoters of Fe uptake genes, bind transcription factors like IDEF1 (IDE-Binding Factor 1). IDEF1 in rice acts as an Fe sensor, directly binding Fe²⁺/Zn²⁺ ions through its HRZ domain. Under Fe scarcity, reduced metal occupancy of IDEF1 triggers its binding to IDE motifs (e.g., CATGC in rice), activating transcription of NAS, NAAT, DMAS, and transporters like OsYSL15 [1] [2]. This systemic response ensures coordinated upregulation of DMA synthesis and secretion machinery within hours of Fe deficiency onset. Parallel mechanisms involving bHLH and MYB transcription factors exist in barley and wheat, though with species-specific binding affinities [5].
The expression of DMA pathway genes exhibits tissue-specificity and diurnal rhythmicity. OsNAAT1 and HvNAATA/B transcripts accumulate predominantly in Fe-deficient roots, peaking just before dawn to synchronize with DMA secretion. In rice, OsNAAT1 expression increases >50-fold under Fe deficiency, regulated by both IDEF1 and circadian clock components [1] [2]. Similarly, the Fe(III)-DMA transporter gene OsYSL15 (ortholog of barley HvYS1) shows root-specific induction via IDE-mediated signaling. Post-translationally, vesicular trafficking motifs regulate enzyme localization: OsNAS2 contains tyrosine (YXXφ) and di-leucine (LL) motifs critical for its vesicular localization and mobility. Mutations in these motifs disrupt vesicular dynamics, impairing DMA production despite retained enzymatic activity in vitro [2].
Table 2: Regulation of DMA Pathway Genes Under Iron Deficiency
Gene | Regulatory Mechanism | Expression Pattern | Key Transcription Factors |
---|---|---|---|
OsNAS2 (rice) | IDE binding; circadian control | Root-specific; peak pre-dawn (Fe-deficient) | IDEF1, OsbHLH058/059 |
OsNAAT1 (rice) | IDE binding; IDEF1-dependent activation | Root-specific; >50-fold induction (Fe-deficient) | IDEF1 |
HvNAATA (barley) | Promoter IDE-like elements; diurnal rhythm | Root-specific; peak pre-dawn | Unknown bHLH factors |
TaDMAS1 (wheat) | Fe-deficiency response elements (not fully characterized) | Root-specific; upregulated day 5–7 of Fe deficiency | Unknown |
OsYSL15 (rice) | IDEF1 binding; systemic Fe signaling | Roots and phloem; induced under Fe deficiency | IDEF1, OsIRO2 |
The DMA pathway showcases significant evolutionary divergence across Poaceae, correlating with species-specific Fe acquisition efficiencies:
Table 3: Evolutionary Divergence of DMA Biosynthesis in Key Poaceae Species
Species | Secreted MAs | NAS/NAAT/DMAS Gene Copy Number | DMA Secretion Capacity | Adaptive Significance |
---|---|---|---|---|
Rice (Oryza sativa) | DMA only | 6 NAS, 1 NAAT1, 1 DMAS1 | Low (≤1 μmol/g root DW) | Limited Fe efficiency in calcareous soils |
Barley (Hordeum vulgare) | DMA, epiHDMA, MA | 3 NAS, 2 NAAT, 1 DMAS1 | High (≥20 μmol/g root DW) | High Fe efficiency in alkaline soils |
Bread wheat (Triticum aestivum) | DMA only | 21 NAS, 6 NAAT, 3 DMAS1 | High | Enhanced Fe uptake on calcareous soils |
Maize (Zea mays) | DMA, MA | 3 NAS, 1 NAAT1, 1 DMAS1 | Moderate | Moderate Fe deficiency tolerance |
This divergence underscores adaptive speciation within Poaceae. Barley and wheat lineages retained or amplified genes for DMA synthesis and hydroxylation, enhancing Fe scavenging in alkaline soils. Rice, evolving in flooded anaerobic soils where Fe²⁺ is more available, underwent selective pressure reduction in MA pathway components. Consequently, engineered rice expressing barley HvNAS1 or HvNAAT shows 3–4-fold higher DMA secretion and improved growth on calcareous soils, demonstrating the plasticity and agronomic potential of this pathway [3] [9].
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